

Application Note: High-Performance Liquid Chromatography for Citalopram Impurity Profiling

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Compound of Interest

Compound Name: *N*-Chloromethyl (*S*)-Citalopram
Chloride

Cat. No.: B1158501

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Introduction: The Critical Role of Impurity Profiling in Citalopram Quality Control

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the management of major depressive disorder.[1] As with any active pharmaceutical ingredient (API), the purity of citalopram is a critical quality attribute that directly impacts its safety and efficacy. Impurities can originate from various sources, including the synthetic route, degradation of the API during manufacturing or storage, or interaction with excipients.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification, reporting, and qualification of impurities in new drug substances and products.[2][3][4][5][6][7] This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the comprehensive impurity profiling of citalopram, ensuring compliance with global regulatory standards.

The causality behind the stringent control of impurities is rooted in patient safety. Even at low levels, certain impurities can exhibit toxicity, pharmacological activity, or contribute to the degradation of the drug product, thereby compromising its stability and therapeutic effect.[8] Therefore, a well-characterized and validated analytical method is paramount for the routine quality control and stability testing of citalopram. This document serves as a practical guide for

researchers, scientists, and drug development professionals, offering a field-proven protocol and the scientific rationale behind the methodological choices.

Methodological Framework: A Validated RP-HPLC Protocol

The presented method is a reversed-phase HPLC (RP-HPLC) protocol designed for the optimal separation of citalopram from its known process-related and degradation impurities. The choice of a C18 stationary phase, a buffered mobile phase with organic modifiers, and a specific detection wavelength is based on the physicochemical properties of citalopram and its potential impurities.

Instrumentation and Consumables

- HPLC System: A gradient HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Chromatographic Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 μ m particle size, or equivalent C18 column.
- Data Acquisition Software: Empower™, Chromeleon™, or equivalent chromatography data software.
- Analytical Balance: Capable of weighing to 0.01 mg.
- pH Meter: Calibrated with standard buffers.
- Volumetric Glassware: Class A.
- Syringe Filters: 0.45 μ m PTFE or nylon.

Reagents and Standards

- Citalopram Hydrobromide Reference Standard: USP or EP grade.[9]
- Citalopram Impurity Standards: Reference standards for known impurities (e.g., Citalopram N-Oxide, Desmethyl Citalopram, Citalopram Related Compound A, etc.).[10]

- Acetonitrile: HPLC grade.
- Methanol: HPLC grade.
- Diethylamine: Analytical reagent grade.
- Orthophosphoric Acid: Analytical reagent grade.
- Water: HPLC grade or purified to 18.2 MΩ·cm.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation and sensitivity. The following conditions have been optimized for the robust profiling of citalopram impurities.

Parameter	Condition	Justification
Stationary Phase	Inertsil ODS-3V (250x4.6 mm, 5 μm)	A C18 column provides excellent hydrophobic retention and selectivity for citalopram and its structurally related impurities. The 250 mm length and 5 μm particle size ensure high resolution and efficiency.[4]
Mobile Phase A	0.3% Diethylamine in water, adjusted to pH 4.7 with orthophosphoric acid	The aqueous buffer controls the ionization of citalopram and its basic impurities, leading to improved peak shape and retention time stability. The pH of 4.7 is chosen to ensure the analytes are in a consistent protonated state.[4]
Mobile Phase B	Methanol:Acetonitrile (55:45 v/v)	The blend of methanol and acetonitrile as the organic modifier allows for fine-tuning the selectivity and elution strength to resolve closely eluting impurities.[4]
Gradient Elution	Time (min)	%B
	0	40
	15	60
	25	70
	30	40
	35	40
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a

good balance between analysis time and chromatographic efficiency.

Column Temperature 30 °C

Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.

Detection Wavelength 225 nm

This wavelength provides good sensitivity for both citalopram and its known impurities based on their UV absorption spectra. [4] A PDA detector can be used to monitor peak purity and identify impurities based on their spectral data.

Injection Volume 10 µL

A suitable injection volume to achieve the required sensitivity for impurity detection at specified reporting thresholds.

Experimental Protocols

Adherence to a detailed and systematic protocol is essential for generating reliable and reproducible results.

Standard Preparation

- Citalopram Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Citalopram Hydrobromide Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial gradient composition).
- Impurity Stock Solution (100 µg/mL): Prepare a stock solution containing a mixture of known citalopram impurities at a concentration of 100 µg/mL each in the mobile phase.
- System Suitability Solution: Prepare a solution containing 100 µg/mL of Citalopram and 1 µg/mL of each known impurity from the stock solutions. This solution is used to verify the

performance of the chromatographic system.

- Working Standard Solution (1 µg/mL): Dilute the Citalopram Stock Solution to a final concentration of 1 µg/mL, which corresponds to the 0.1% reporting threshold for a 1 mg/mL sample concentration.

Sample Preparation

- Accurately weigh approximately 25 mg of the citalopram drug substance into a 25 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase (initial gradient composition) to obtain a final concentration of 1000 µg/mL.
- Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must meet predefined performance criteria. Inject the System Suitability Solution and evaluate the following parameters:

Parameter	Acceptance Criteria	Rationale
Resolution (Rs)	> 2.0 between citalopram and the closest eluting impurity	Ensures baseline separation of all critical peaks, allowing for accurate integration and quantification.
Tailing Factor (T)	≤ 2.0 for the citalopram peak	A tailing factor within this limit indicates good peak symmetry and an efficient chromatographic system.
Relative Standard Deviation (RSD)	≤ 2.0% for the peak area of six replicate injections of the citalopram peak	Demonstrates the precision and reproducibility of the injection and detection system.

Analytical Procedure

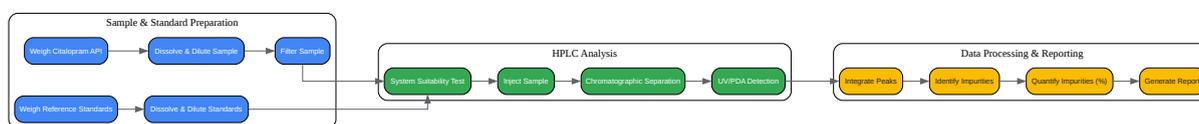
- Inject a blank (mobile phase) to ensure the absence of interfering peaks.
- Perform six replicate injections of the System Suitability Solution and verify that the SST criteria are met.
- Inject the Working Standard Solution to determine the response factor for the 0.1% level.
- Inject the prepared sample solutions in duplicate.
- Identify impurities in the sample chromatogram by comparing their retention times with those of the known impurity standards.
- Calculate the percentage of each impurity using the following formula:

$$\% \text{ Impurity} = (\text{Area}_{\text{impurity}} / \text{Area}_{\text{standard}}) \times (\text{Conc}_{\text{standard}} / \text{Conc}_{\text{sample}}) \times 100$$

Assuming a response factor of 1.0 for unknown impurities.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the citalopram impurity profiling workflow.



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Caption: Citalopram Impurity Profiling Workflow

Expected Results and Data Presentation

The described HPLC method is capable of separating the main citalopram peak from its key impurities. The following table presents typical chromatographic data obtained using this method. Retention times are illustrative and may vary slightly depending on the specific column and system used.

Compound	Retention Time (min) (Approx.)	Resolution (Rs) from Citalopram	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Impurity A	8.5	3.2	0.05	0.15
Desmethyl Citalopram	10.2	2.5	0.04	0.12
Citalopram	12.1	-	-	-
Impurity F	13.5	2.8	0.06	0.18
Citalopram N-Oxide	15.8	4.5	0.05	0.16

Note: LOD and LOQ values are estimates based on typical method performance and may require experimental determination for specific impurities as per ICH Q2(R1) guidelines.

Conclusion and Trustworthiness of the Protocol

This application note details a comprehensive and robust RP-HPLC method for the impurity profiling of citalopram. The protocol is built upon established chromatographic principles and has been designed to meet the stringent requirements of regulatory bodies like the ICH and USP.^{[2][3]} The self-validating nature of the protocol is ensured through the inclusion of a rigorous system suitability test, which verifies the performance of the chromatographic system prior to any sample analysis. By explaining the causality behind experimental choices, such as the selection of the stationary phase, mobile phase pH, and gradient profile, this guide empowers researchers to not only execute the protocol but also to understand and troubleshoot the method effectively. The successful implementation of this method will contribute to ensuring the quality, safety, and efficacy of citalopram drug substances and products.

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